邻苯二酚硼烷

描述

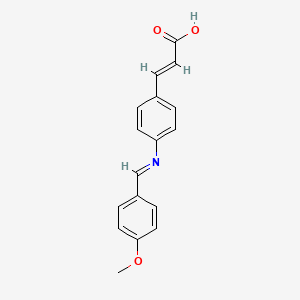

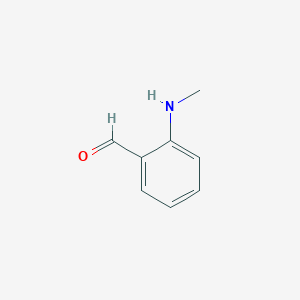

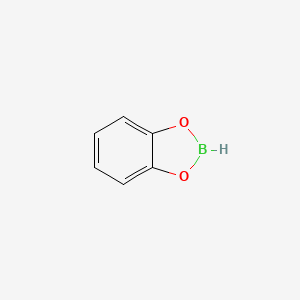

1,3,2-Benzodioxaborole, also known as Catecholborane, is a chemical compound with the empirical formula C6H5BO2 . It is a technical grade compound with an assay of ≥90% (GC) and has a molecular weight of 119.91 . It is often used in laboratory chemicals .

Synthesis Analysis

1,3,2-Benzodioxaborole can be synthesized by reacting Diboran with Catechol at 25 °C in Benzene . It can also be produced by reducing 2-Chlor-1,3,2-benzodioxaborol with Tributylzinnhydrid .

Molecular Structure Analysis

The molecular formula of 1,3,2-Benzodioxaborole is C6H5BO2 . The average mass is 230.111 Da and the monoisotopic mass is 230.147812 Da .

Chemical Reactions Analysis

1,3,2-Benzodioxaborole is a monofunctional hydroborating agent that reduces β-hydroxyketones to 1,3-diols . It also effects conjugate reduction of α,β-enones . It is used to prepare B-alkylcatecholboranes which were used, in turn, to generate alkyl radicals forming aryl ethers from quinones .

Physical And Chemical Properties Analysis

1,3,2-Benzodioxaborole has a storage temperature of 2-8°C . The density is 1.0±0.1 g/cm3, the boiling point is 301.9±25.0 °C at 760 mmHg, and the vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.0±3.0 kJ/mol, and the flash point is 136.4±23.2 °C .

科学研究应用

官能团合成和碳碳键形成

有机硼烷,包括邻苯二酚硼烷,是用于官能团合成和碳碳键形成的常用试剂 . 它们是有机化学家可用的通用中间体 .

手性有机硼烷

现代有机化学使用手性有机硼烷作为多种转化的试剂或催化剂 . 在过去二十年中,手性有机硼烷作为试剂或催化剂的应用得到了极大的发展 .

含氟有机化合物的合成

邻苯二酚硼烷正在被用于含氟有机化合物的合成研究 . 这一应用属于有机硼烷化学的更广泛领域 .

酰胺和环状内酰胺的制备

邻苯二酚硼烷可用于从羧酸制备酰胺和环状内酰胺 . 该过程涉及使用邻苯二酚硼烷作为还原剂 .

β-羟基酮转化为顺式1,3-二醇

邻苯二酚硼烷被用作立体选择性还原剂,将β-羟基酮转化为顺式1,3-二醇 . 这是其还原性质的具体应用 .

反式乙烯基硼烷的形成

邻苯二酚硼烷通过硼氢化与炔烃反应形成反式乙烯基硼烷 . 这种反式乙烯基硼烷是铃木反应的前体 .

不对称合成

邻苯二酚硼烷用于不对称合成,这是一种用于制备对映体纯药物的方法 . 这包括不对称硼氢化、不对称还原、不对称烯丙基-和克罗tyl硼化、不对称同系化、不对称烯醇硼化、不对称开环反应等 .

过渡金属催化偶联

过渡金属催化的有机硼烷偶联反应,包括邻苯二酚硼烷,已成为工业化学家的首选反应 . 这是有机硼烷化学更广泛领域的一部分 .

作用机制

Target of Action

Catecholborane, also known as 1,3,2-Benzodioxaborole, is an organoboron compound that is primarily used in organic synthesis . The primary targets of Catecholborane are unsaturated bonds, such as those found in alkenes and alkynes .

Mode of Action

Catecholborane interacts with its targets (unsaturated bonds) through a process known as hydroboration . This process involves the addition of boron and hydrogen across the carbon-carbon double or triple bond . When Catecholborane is treated with a terminal alkyne, a trans vinylborane is formed .

Biochemical Pathways

The interaction of Catecholborane with unsaturated bonds affects several biochemical pathways. For instance, it can be used as a stereoselective reducing agent when converting β-hydroxy ketones to syn 1,3-diols . Additionally, Catecholborane oxidatively adds to low valent metal complexes, affording boryl complexes .

Pharmacokinetics

It is known that catecholborane is a colorless liquid with a density of 1125 g/cm³, a melting point of 12 °C, and a boiling point of 50 °C at 50 mmHg

Result of Action

The result of Catecholborane’s action is the formation of organoboron compounds that are useful in various chemical reactions. For example, the product of its interaction with a terminal alkyne is a precursor to the Suzuki reaction . Moreover, Catecholborane can be used to convert β-hydroxy ketones to syn 1,3-diols .

Action Environment

The action of Catecholborane can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature, as its reactions typically require heating . Additionally, the presence of certain metal complexes can influence its reactivity . .

安全和危害

1,3,2-Benzodioxaborole is highly flammable and causes severe skin burns and eye damage . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of inhalation, it is recommended to remove the victim to fresh air and keep them at rest in a position comfortable for breathing .

未来方向

属性

InChI |

InChI=1S/C6H4BO2/c1-2-4-6-5(3-1)8-7-9-6/h1-4H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQWVKDDJDIVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1OC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059769 | |

| Record name | 1,3,2-Benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

274-07-7 | |

| Record name | 1,3,2-Benzodioxaborole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2-benzodioxaborole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CATECHOLBORANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB69382H5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。